Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C16H14N4O4 and its molecular weight is 326.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to act on various targets such as tubulin, lsd1, and cdk2 .
Mode of Action
Compounds with similar structures have been shown to inhibit their targets, leading to various cellular effects .
Biochemical Pathways
Similar compounds have been reported to suppress the erk signaling pathway, resulting in decreased phosphorylation levels of erk1/2, c-raf, mek1/2, and akt .
Result of Action
Similar compounds have been reported to induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins .
Biological Activity
Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound has the following chemical formula: with a molecular weight of 342.31 g/mol. Its structure features a triazolo-pyrimidine core, which is known for its pharmacological properties.
Property | Value |
---|---|
Chemical Formula | C16H14N4O4 |
Molecular Weight | 342.31 g/mol |
IUPAC Name | This compound |
PubChem CID | 127243790 |
Research indicates that compounds containing the triazolo-pyrimidine scaffold exhibit various mechanisms of action, including:
- Antiviral Activity : The compound has been evaluated for its ability to inhibit viral replication. In studies involving influenza A virus (FluA), it demonstrated significant antiviral activity through plaque reduction assays, suggesting its potential as an antiviral agent against RNA viruses .
- Anticancer Properties : The compound's structural components are associated with cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in assays involving different cancer types, indicating its potential as an anticancer drug .
Antiviral Activity
In a study assessing the antiviral efficacy of triazolo-pyrimidine derivatives, this compound was tested against the A/PR/8/34 strain of influenza A virus. The results indicated a significant reduction in viral plaque formation at specific concentrations, demonstrating its effectiveness as an antiviral agent .
Anticancer Activity
The compound was further evaluated for its cytotoxic effects on various cancer cell lines. Notably:
- Cell Lines Tested : Jurkat (T-cell leukemia) and HT-29 (colon cancer) cells.
- IC50 Values : The compound exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin, highlighting its potential for further development as an anticancer drug .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Triazole Ring : Essential for binding interactions with target proteins.
- Phenyl Substitution : Enhances lipophilicity and cellular uptake.
- Methoxy Group : Contributes to the overall stability and solubility of the compound.
Case Study 1: Antiviral Efficacy
A recent study conducted on the antiviral properties of various triazolo-pyrimidines included this compound as a key subject. The study utilized ELISA-based assays to evaluate the interaction between viral proteins and the compound. Results indicated that modifications to the triazole ring significantly affected antiviral potency.
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies were performed on several cancer cell lines where this compound was shown to inhibit cell proliferation effectively. The findings support the hypothesis that this compound may serve as a lead candidate for further anticancer drug development.
Properties
IUPAC Name |
methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-23-13(21)8-12-11(15(22)24-2)9-17-16-18-14(19-20(12)16)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCZUEXQQJKASC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=NC2=NC(=NN12)C3=CC=CC=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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